Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-methyl-3-isoxazolecarboxylic acid with hydroxylamine to form the oxime intermediate, followed by esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s bioactivity.
Comparison with Similar Compounds
- Methyl 4-(1-Hydroxyiminoethyl)-5-phenylisoxazole-3-carboxylate
- Methyl 4-(1-Hydroxyiminoethyl)-5-chloroisoxazole-3-carboxylate
Comparison: Methyl 4-(1-Hydroxyiminoethyl)-5-methylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and bioactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
methyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACZFEOGSSWSCZ-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C(=O)OC)/C(=N/O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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